REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1.[C:10](O)(=[O:18])[C:11]1[C:12](=[CH:14][CH:15]=[CH:16][CH:17]=1)[OH:13].S(Cl)(Cl)=O.[OH-].[Na+]>C1(C)C=CC=CC=1.O>[Cl:1][C:2]1[C:7]([NH:8][C:10](=[O:18])[C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[OH:13])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
60.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1N)Cl
|
Name
|
|
Quantity
|
0.44 mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
34.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After the addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
To the reaction mixture was added a solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
The organic phase was treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
the filtrate treated with CO2
|
Type
|
FILTRATION
|
Details
|
the brownish precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
Recrystallization from isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
gave 63.3g (60.5%) mp 179°-186° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=CC=C1NC(C1=C(C=CC=C1)O)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |